molecular formula C12H11NO2 B2596183 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 2090958-77-1

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2596183
CAS No.: 2090958-77-1
M. Wt: 201.225
InChI Key: OYBSQLMYARRFMD-UHFFFAOYSA-N
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Description

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: is a bicyclic compound that contains a nitrogen atom and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with cyanide and carboxylation agents under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CTNCA) is a compound of significant interest in medicinal and synthetic chemistry. Its unique structure, featuring both cyano and carboxylic acid functional groups, allows for diverse biological activities and applications. This article reviews the biological activity of CTNCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

CTNCA has the following chemical properties:

  • IUPAC Name: this compound
  • Molecular Formula: C12_{12}H11_{11}NO2_2
  • Molecular Weight: 201.22 g/mol
  • CAS Number: 2090958-77-1

CTNCA's biological activity is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and influence biochemical pathways related to inflammation and cellular signaling. Notably:

  • Enzyme Inhibition: CTNCA has been shown to inhibit phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Receptor Interaction: The compound may bind to specific receptors involved in pain and inflammation, suggesting potential analgesic properties.

Anti-inflammatory Effects

Research indicates that CTNCA exhibits anti-inflammatory properties through the inhibition of key enzymes involved in the inflammatory response. In vitro studies have demonstrated that CTNCA significantly reduces the production of pro-inflammatory mediators:

Mediator Effect of CTNCA
PLA2Inhibition
COX-1Inhibition
COX-2Inhibition
IL-6Decreased production
TNF-αDecreased production

These findings support the potential use of CTNCA in treating inflammatory diseases.

Antioxidant Activity

In addition to its anti-inflammatory effects, CTNCA has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective effects against cellular damage.

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that CTNCA reduced edema in a rat model of inflammation. The results indicated a significant decrease in paw swelling compared to control groups treated with saline. The study concluded that CTNCA could be a promising candidate for developing anti-inflammatory drugs.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of CTNCA on various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy.

Properties

IUPAC Name

6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h4-6,11H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBSQLMYARRFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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